2-Fluoro-1-(2-fluorophenoxy)-4-nitrobenzene
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Overview
Description
2-Fluoro-1-(2-fluorophenoxy)-4-nitrobenzene is an organic compound with the molecular formula C12H7F2NO3 It is characterized by the presence of two fluorine atoms, a nitro group, and a phenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(2-fluorophenoxy)-4-nitrobenzene typically involves the nucleophilic aromatic substitution (SNAr) reaction. One common method includes the reaction of 2-fluorophenol with 2-fluoro-4-nitrochlorobenzene in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(2-fluorophenoxy)-4-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate (K2CO3), solvents like dimethylformamide (DMF)
Oxidation: Oxidizing agents like potassium permanganate (KMnO4)
Major Products Formed
Reduction: 2-Fluoro-1-(2-fluorophenoxy)-4-aminobenzene
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Fluoro-1-(2-fluorophenoxy)-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(2-fluorophenoxy)-4-nitrobenzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group and fluorine atoms can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-(2-fluorophenoxy)-4-iodobenzene
- 4-Bromo-2-fluoro-1-(2-fluorophenoxy)benzene
- 2-(4-Bromo-2-fluorophenoxy)propane
Uniqueness
2-Fluoro-1-(2-fluorophenoxy)-4-nitrobenzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both fluorine atoms and a nitro group distinguishes it from other similar compounds, making it valuable for targeted research and applications.
Properties
IUPAC Name |
2-fluoro-1-(2-fluorophenoxy)-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO3/c13-9-3-1-2-4-11(9)18-12-6-5-8(15(16)17)7-10(12)14/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMLKZHXDHKKLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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